molecular formula C14H18N2OS B12720981 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- CAS No. 159326-44-0

1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)-

Cat. No.: B12720981
CAS No.: 159326-44-0
M. Wt: 262.37 g/mol
InChI Key: JGIWQPRRDJZRSH-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- is a heterocyclic compound that features a benzimidazole core with a butoxy group at the 2-position and a thietanyl group at the 1-position. This compound is part of the benzimidazole family, known for their diverse biological and pharmacological activities. Benzimidazole derivatives are widely recognized for their roles in medicinal chemistry, exhibiting properties such as antimicrobial, antiviral, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents include formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The reaction conditions often require heating and the presence of catalysts such as zinc chloride, silica boron sulfonic acid, or lanthanum chloride .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)-, often employs continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various benzimidazole derivatives with altered functional groups .

Scientific Research Applications

1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- involves its interaction with various molecular targets and pathways. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This interaction often disrupts cellular processes, leading to antimicrobial or anticancer effects. The specific pathways involved depend on the biological context and the target organism or cell type .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The butoxy and thietanyl groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Conclusion

1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and diverse reactivity make it a valuable subject for ongoing research and development.

Properties

CAS No.

159326-44-0

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

2-butoxy-1-(thietan-3-yl)benzimidazole

InChI

InChI=1S/C14H18N2OS/c1-2-3-8-17-14-15-12-6-4-5-7-13(12)16(14)11-9-18-10-11/h4-7,11H,2-3,8-10H2,1H3

InChI Key

JGIWQPRRDJZRSH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2N1C3CSC3

Origin of Product

United States

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